molecular formula C8H5FN2OS B1408416 8-Fluoro-2-mercaptoquinazolin-4(3H)-one CAS No. 1597549-01-3

8-Fluoro-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1408416
CAS No.: 1597549-01-3
M. Wt: 196.2 g/mol
InChI Key: OALXNYUCBJSQFA-UHFFFAOYSA-N
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Description

8-Fluoro-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 8-fluoroquinazolin-4(3H)-one with a thiol reagent under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptoquinazolin-4(3H)-one
  • 8-Fluoroquinazolin-4(3H)-one
  • 2-Methylthioquinazolin-4(3H)-one

Uniqueness

8-Fluoro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the fluorine and mercapto groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives

Biological Activity

8-Fluoro-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazoline family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific enzymes.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 8-position and a mercapto group at the 2-position of the quinazoline ring. This configuration contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Carbonic Anhydrases (CAs) : This compound has been studied for its inhibitory effects on human carbonic anhydrases, particularly isoforms IX and XII, which are implicated in tumorigenesis and metastasis. Inhibitors of these enzymes can disrupt tumor growth and progression by altering pH regulation and ion transport in cancer cells .
  • Tyrosine Kinases : Quinazoline derivatives have shown promise as inhibitors of multiple tyrosine kinases involved in cancer signaling pathways. The presence of the mercapto group may enhance the binding affinity to these targets, leading to reduced cell proliferation in cancer lines .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its antitumor activity:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)3.79 ± 0.96
A2780 (Ovarian)0.14 ± 0.03
HepG2 (Liver)2.09

The compound's cytotoxicity is notably higher than that of lapatinib, a standard treatment for breast cancer, indicating its potential as a therapeutic agent .

Enzyme Inhibition

Inhibition studies reveal that this compound selectively inhibits carbonic anhydrases with low nanomolar IC50 values. The selectivity for hCA IX over other isoforms suggests a targeted approach that could minimize side effects associated with non-selective inhibitors .

Study on Antitumor Effects

A study evaluated the effects of various quinazoline derivatives, including this compound, against MCF-7 and A2780 cell lines. Results indicated that compounds with specific substitutions on the quinazoline ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The incorporation of fluorine at the 8-position was particularly beneficial for increasing potency against MCF-7 cells .

Mechanism Elucidation

Molecular docking studies have provided insights into the binding interactions between this compound and carbonic anhydrase isoforms. The presence of the mercapto group allows for hydrogen bonding with key residues in the active site, while the fluorine atom may enhance hydrophobic interactions, improving binding affinity .

Properties

IUPAC Name

8-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALXNYUCBJSQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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